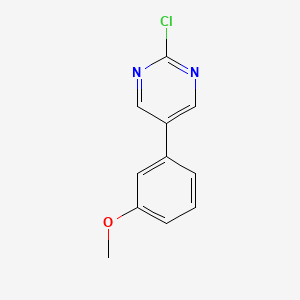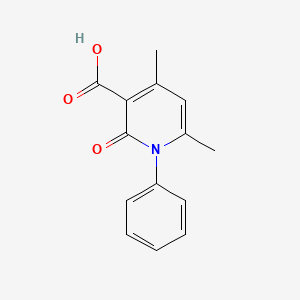
1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one typically involves a multi-step process that includes the following steps:
Initial Formation: The initial step involves the reaction of precursor compounds under controlled conditions to form an intermediate product.
Intermediate Processing: The intermediate product undergoes further chemical reactions, such as oxidation or reduction, to achieve the desired chemical structure.
Final Synthesis: The final step involves purification and crystallization to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled temperature and pressure conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of advanced materials and as an additive in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. These interactions can result in the inhibition or activation of specific pathways, contributing to its therapeutic potential.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-4-2-3-12(11-13)14(16)5-6-15-7-9-18-10-8-15/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFRAGGYIQFQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903410 |
Source


|
| Record name | NoName_4066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848355.png)
![[3-(3,4-Difluorophenyl)-4-methylphenyl]methanamine](/img/structure/B7848361.png)









![(6-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848450.png)
